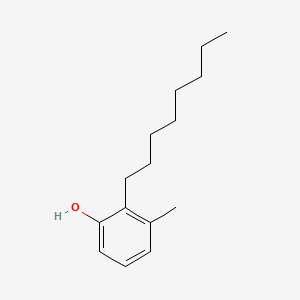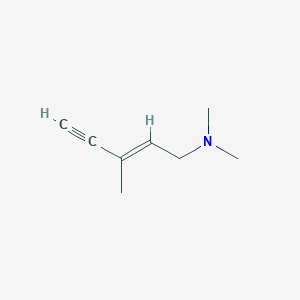
2-Penten-4-yn-1-amine,N,N,3-trimethyl-,(2E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) is an organic compound with a unique structure that includes both alkyne and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of an alkyne with an amine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted amines.
Applications De Recherche Scientifique
2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Penten-4-yn-1-amine, N,N-dimethyl-, (2E)-(9CI)
- 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2Z)-(9CI)
- 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (3E)-(9CI)
Uniqueness
2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. The presence of both alkyne and amine groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H13N |
|---|---|
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
(E)-N,N,3-trimethylpent-2-en-4-yn-1-amine |
InChI |
InChI=1S/C8H13N/c1-5-8(2)6-7-9(3)4/h1,6H,7H2,2-4H3/b8-6+ |
Clé InChI |
JLBXXKHNPONNTO-SOFGYWHQSA-N |
SMILES isomérique |
C/C(=C\CN(C)C)/C#C |
SMILES canonique |
CC(=CCN(C)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



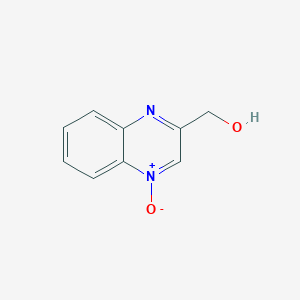

![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)
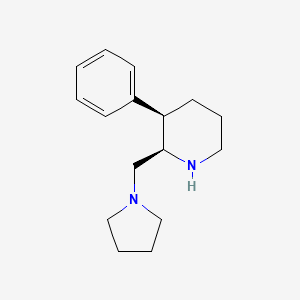
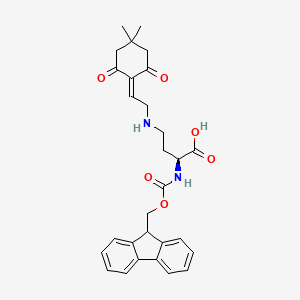
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)

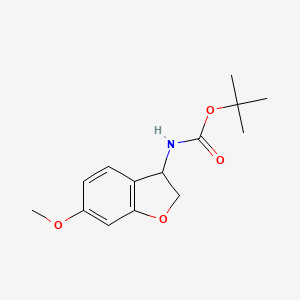
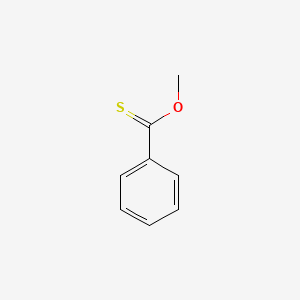
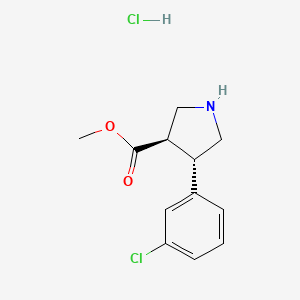
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
